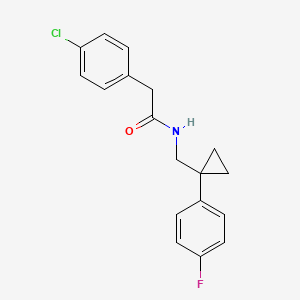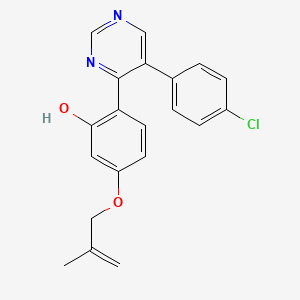
Methyl 2-(2-chloroacetamido)-3-methylbenzoate
Descripción general
Descripción
Methyl 2-(2-chloroacetamido)-3-methylbenzoate (M2CAMB) is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of about 127°C, and a molecular weight of about 218.6 g/mol. It can be synthesized from a variety of starting materials, and is used in a variety of applications, including as a reagent for organic synthesis, as a reactant in chemical reactions, and as a ligand for metal-organic frameworks. In addition, M2CAMB has been studied for its potential biological activity, and has been found to have a number of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Schiff Bases and Zinc Complexes : A study by Chohan et al. (2003) focused on synthesizing Schiff bases from 2-acetamidobenzaldehyde and various benzothiazoles, leading to Zn(II) chelates with potential antibacterial properties. This research highlights the methodological approaches in synthesizing compounds with specific functional groups similar to Methyl 2-(2-chloroacetamido)-3-methylbenzoate, indicating its utility in creating biologically active complexes (Chohan, Scozzafava, & Supuran, 2003).
Potential Anticancer and Antimicrobial Activities
- Anticancer and Antimicrobial Studies : Research on compounds with structures related to this compound, such as benzo[b]thiophene derivatives, showed significant anti-inflammatory activity. Radwan, Shehab, and El-Shenawy (2009) synthesized derivatives that demonstrated potent anti-inflammatory activity, indicating potential applications in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).
Environmental and Biological Implications
- Environmental Persistence and Activity : The environmental fate and behavior of parabens, compounds related to the functional groups in this compound, were reviewed by Haman et al. (2015). The study discussed the biodegradability, occurrence in water bodies, and the potential endocrine-disrupting effects, highlighting the environmental implications of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Reactions and Mechanisms
- Cyclopropanation Mechanisms : A mechanistic investigation into the cyclopropanation of electron-deficient alkenes using ethyl diazoacetate and cobalt(II) complexes by Chirila, Brands, and Bruin (2018) provides insights into the reactions involving compounds with similar functional groups. This research could offer a foundational understanding of how this compound might react under specific conditions (Chirila, Brands, & Bruin, 2018).
Mecanismo De Acción
Target of Action
Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a chemical compound that has been studied for its potential biological activitiesSimilar compounds, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and they combine with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Based on the mechanism of similar compounds, it can be inferred that it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It is known that blocking sodium ion channels can disrupt the normal functioning of nerve cells, leading to a temporary loss of sensation .
Result of Action
Based on the action of similar compounds, it can be inferred that it might lead to a temporary loss of sensation by blocking the generation and conduction of nerve impulses .
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-4-3-5-8(11(15)16-2)10(7)13-9(14)6-12/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRUXYBWBKQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)
![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)
![2-[(Methoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B2838984.png)



![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)

